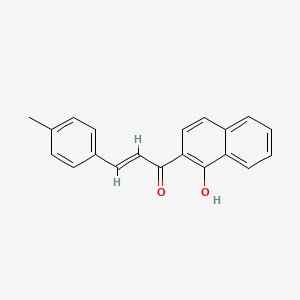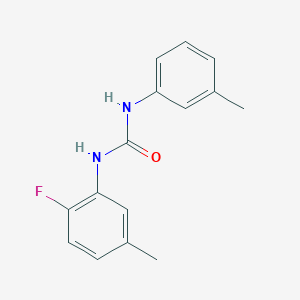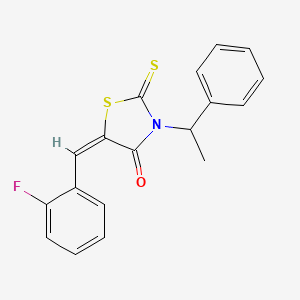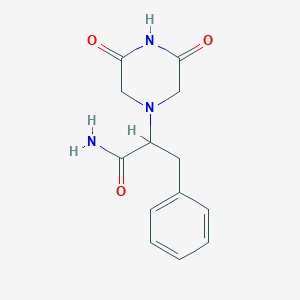
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one, also known as HNP, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. HNP belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one exerts its biological effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR. 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has also been reported to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes, scavenge free radicals, and induce apoptosis and cell cycle arrest in cancer cells. Moreover, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has exhibited neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has exhibited potent biological activities at low concentrations, making it a promising candidate for further studies. However, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has some limitations for lab experiments. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. Moreover, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has not been extensively tested in animal models, and its toxicity and pharmacokinetics need to be evaluated.
Orientations Futures
There are several future directions for the research on 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one. Firstly, the biological effects and mechanisms of action of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one need to be further elucidated. Secondly, the toxicity and pharmacokinetics of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one need to be evaluated in animal models. Thirdly, the potential therapeutic applications of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one need to be explored in various disease models, including cancer, inflammation, and neurodegenerative diseases. Fourthly, the structure-activity relationship of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one needs to be investigated to develop more potent and selective analogs. Finally, the development of novel drug delivery systems for 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one can enhance its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one involves the condensation of 2-hydroxy-1-naphthaldehyde and 4-methylacetophenone in the presence of a base catalyst. The reaction proceeds through the formation of a chalcone intermediate, which is then subjected to a selective reduction to yield 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one. The purity and yield of 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has been reported to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, in various cell lines and animal models. 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. Moreover, 1-(1-hydroxy-2-naphthyl)-3-(4-methylphenyl)-2-propen-1-one has exhibited cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
(E)-1-(1-hydroxynaphthalen-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-14-6-8-15(9-7-14)10-13-19(21)18-12-11-16-4-2-3-5-17(16)20(18)22/h2-13,22H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRBBVARHHTUBA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(propylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380611.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![1,1'-(1,2-ethanediyl)bis(4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5380651.png)
![7-[(methylthio)acetyl]-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5380656.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5380666.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)

![N-cyclopentyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5380688.png)


![[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5380706.png)
![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)